
6-Methylheptanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptanal-d7 is a deuterated analog of 6-Methylheptanal, a compound with the molecular formula C8H9D7O. This compound is often used in scientific research due to its unique properties, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptanal-d7 typically involves the deuteration of 6-Methylheptanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylheptanal-d7 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Various substitution reactions can occur at the methyl group or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: 6-Methylheptanoic acid
Reduction: 6-Methylheptanol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methylheptanal-d7 is widely used in scientific research, particularly in:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methylheptanal-d7 largely depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules. In biological studies, it can act as a stable isotope tracer, allowing researchers to track metabolic processes and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylheptanal: The non-deuterated analog, used in similar applications but lacks the distinct NMR signals provided by deuterium.
Heptanal: A structurally similar compound but without the methyl group, used in different contexts.
6-Methylheptanoic acid: The oxidized form of 6-Methylheptanal, used in various chemical syntheses.
Uniqueness
6-Methylheptanal-d7 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and as a stable isotope tracer in biological studies. This uniqueness allows for more precise and accurate measurements in scientific research .
Eigenschaften
CAS-Nummer |
1795020-75-5 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
135.258 |
IUPAC-Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D |
InChI-Schlüssel |
LCEHKIHBHIJPCD-UNAVHCQLSA-N |
SMILES |
CC(C)CCCCC=O |
Synonyme |
Isocaprylic Aldehyde-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


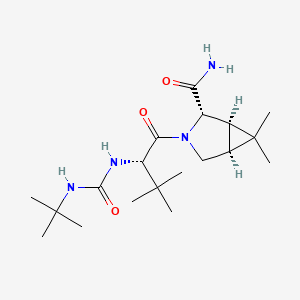

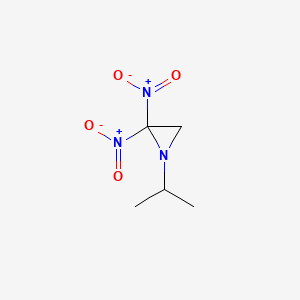
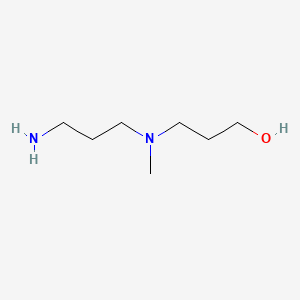
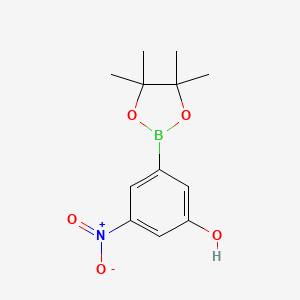
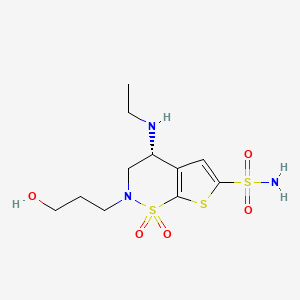
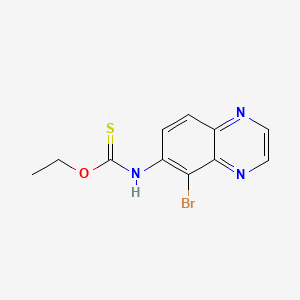

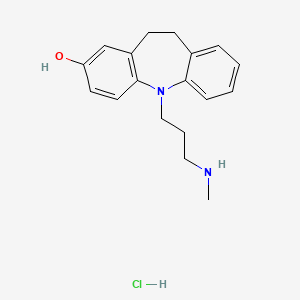
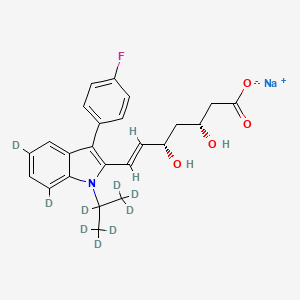
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
